molecular formula C4H10ClNO2 B2600274 (3-Aminooxetan-3-yl)methanol hydrochloride CAS No. 2172602-51-4

(3-Aminooxetan-3-yl)methanol hydrochloride

Cat. No.: B2600274
CAS No.: 2172602-51-4
M. Wt: 139.58
InChI Key: PJPBOAWTSIZXFC-UHFFFAOYSA-N
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Description

(3-Aminooxetan-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C4H10ClNO2 It is a derivative of oxetane, a four-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminooxetan-3-yl)methanol hydrochloride typically involves the reaction of oxetane derivatives with amines. One common method is the reaction of 3-chloromethyloxetane with ammonia or primary amines under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Aminooxetan-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (3-Aminooxetan-3-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a substrate or inhibitor in various biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a precursor for the synthesis of pharmaceutical agents targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of (3-Aminooxetan-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Aminooxetan-3-yl)methanol hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and applications, making it a versatile compound in various research and industrial contexts .

Properties

IUPAC Name

(3-aminooxetan-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c5-4(1-6)2-7-3-4;/h6H,1-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPBOAWTSIZXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172602-51-4
Record name (3-aminooxetan-3-yl)methanol hydrochloride
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